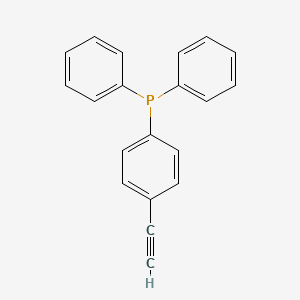

(4-Ethynylphenyl)diphenylphosphane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15P |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

(4-ethynylphenyl)-diphenylphosphane |

InChI |

InChI=1S/C20H15P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H |

InChI Key |

BNWJETJKJICTRH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethynylphenyl Diphenylphosphane and Its Precursors

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.comub.edue3s-conferences.orgresearchgate.net For (4-Ethynylphenyl)diphenylphosphane, two primary disconnection strategies emerge:

Disconnection of the P-C bond: This approach considers the final step to be the formation of the bond between the phosphorus atom and the ethynyl-substituted phenyl ring. This leads to two potential synthons: a diphenylphosphine (B32561) equivalent (Ph₂P⁻) and a 4-ethynylphenyl electrophile.

Disconnection of the C-C triple bond: This strategy focuses on constructing the ethynylphenyl moiety in the final stages. This involves a precursor such as a (4-halophenyl)diphenylphosphane which can then undergo a carbon-carbon bond-forming reaction, like the Sonogashira coupling, with a suitable acetylene (B1199291) source.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynylphenyl Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering mild and efficient methods for forming carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction is particularly well-suited for the synthesis of ethynylphenyl precursors to this compound. The general reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org

A common route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a 4-halophenyl precursor. For instance, ((4-bromophenyl)ethynyl)trimethylsilane can be synthesized and subsequently used to introduce the diphenylphosphine group. researchgate.net The trimethylsilyl (B98337) (TMS) protecting group is then removed under mild conditions to yield the terminal alkyne.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 4-Iodophenyl derivative | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | 4-Alkynylphenyl derivative | wikipedia.orglibretexts.org |

| 4-Bromophenyl derivative | Trimethylsilylacetylene | Pd(OAc)₂(PPh₃)₂, CuI, Et₃N | ((4-Bromophenyl)ethynyl)trimethylsilane | researchgate.netacs.org |

Table 1: Examples of Sonogashira Coupling Reactions for Ethynylphenyl Precursors.

Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain applications to avoid potential issues with copper contamination. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. jk-sci.comwuxiapptec.comwikipedia.orglibretexts.org While directly analogous for P-C bond formation, palladium-catalyzed phosphinylation of aryl halides or triflates offers a powerful method to construct the P-C bond in this compound. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple a secondary phosphine, like diphenylphosphine, with an aryl halide. acs.org

This strategy can be employed to react diphenylphosphine with a pre-formed 4-ethynylaryl halide. The choice of ligand is crucial for the efficiency of the catalytic cycle. jk-sci.com

| Aryl Halide/Triflate | Phosphine | Catalyst System | Product | Reference |

| 4-Ethynylaryl Bromide | Diphenylphosphine | Pd catalyst, Ligand, Base | This compound | acs.org |

| Aryl Triflate | Secondary Phosphine | Pd(OAc)₂, Ligand, Base | Arylphosphine | acs.org |

Table 2: Palladium-Catalyzed P-C Bond Formation.

Direct Phosphinylation Reactions for P-C Bond Formation

Direct phosphinylation methods provide alternative routes to the crucial P-C bond, often utilizing highly reactive organometallic intermediates.

Organolithium and Grignard reagents are potent nucleophiles widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.commasterorganicchemistry.comyoutube.comsigmaaldrich.com In the synthesis of this compound, these reagents can be used to generate a nucleophilic aryl species that can then react with an electrophilic phosphorus compound.

One common approach involves the reaction of an organolithium or Grignard reagent, prepared from a 4-haloethynylbenzene, with a chlorophosphine, such as chlorodiphenylphosphine (B86185). nih.gov For example, 4-bromophenylacetylene can be treated with an organolithium reagent like n-butyllithium to generate the corresponding lithiated species, which then reacts with chlorodiphenylphosphine to form the target molecule.

| Aryl Halide | Organometallic Reagent | Electrophile | Product | Reference |

| 4-Bromophenylacetylene | n-Butyllithium | Chlorodiphenylphosphine | This compound | wikipedia.orgnih.gov |

| 4-Iodophenylacetylene | Magnesium | Chlorodiphenylphosphine | This compound | google.comrsc.org |

Table 3: P-C Bond Formation using Organometallic Reagents.

Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and chlorodiphenylphosphine (Ph₂PCl), are key electrophilic phosphorus sources in phosphine synthesis. unacademy.comaakash.ac.inwikipedia.orglibretexts.org As mentioned in the previous section, chlorodiphenylphosphine is a common reagent for reaction with organometallic species.

Alternatively, silylated phosphines, such as diphenyl(trimethylsilyl)phosphine, can serve as nucleophilic phosphine equivalents. These reagents can react with aryl halides in the presence of a suitable catalyst or under specific reaction conditions to form the desired P-C bond.

The choice of method often depends on the functional group tolerance required for the synthesis. For instance, the high reactivity of Grignard and organolithium reagents may not be compatible with certain functional groups, making palladium-catalyzed methods a more suitable alternative in some cases. wikipedia.org

Functional Group Interconversion Strategies for the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group onto the phenyl ring of a diphenylphosphane precursor is a critical transformation. This can be accomplished through several functional group interconversion pathways. ic.ac.ukimperial.ac.uk

Dehydrohalogenation Routes from Dihaloethyl Precursors

A common and effective method for creating a triple bond is through double dehydrohalogenation of a dihaloalkane. libretexts.orglibretexts.orgmasterorganicchemistry.com This process involves two successive E2 elimination reactions. libretexts.orglibretexts.orgyoutube.comyoutube.com The starting material is typically a vicinal or geminal dihalide, which has two halogen atoms on adjacent carbons or the same carbon, respectively. libretexts.orgmasterorganicchemistry.comyoutube.com

The reaction is typically carried out using a strong base, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common choice to prevent rearrangement of the triple bond, which can occur at higher temperatures with other bases like potassium hydroxide. libretexts.orglibretexts.org For terminal alkynes, three equivalents of the base are often necessary because the terminal alkyne proton is acidic and will be deprotonated by the strong base. masterorganicchemistry.comyoutube.com The alkyne can then be regenerated by a mild acid workup. libretexts.org

This method can be applied to synthesize this compound by first preparing a (4-(dihaloethyl)phenyl)diphenylphosphane precursor. This precursor can be synthesized from a suitable starting material, such as (4-vinylphenyl)diphenylphosphane, through halogenation of the double bond. libretexts.orgmasterorganicchemistry.com

Rearrangements or Eliminations Leading to the Terminal Alkyne

Besides dehydrohalogenation, other elimination and rearrangement reactions can lead to the formation of terminal alkynes. organic-chemistry.orgmasterorganicchemistry.com For instance, the Corey-Fuchs reaction and the Seyfert-Gilbert-Bestmann homologation are well-established methods for converting aldehydes into terminal alkynes. organic-chemistry.org In the context of synthesizing this compound, a precursor such as (4-formylphenyl)diphenylphosphane could be subjected to these conditions.

The Bestmann-Ohira reagent, a dimethyl(diazomethyl)phosphonate, can directly convert aldehydes to terminal alkynes under mild conditions. organic-chemistry.org This offers a valuable alternative to dehydrohalogenation routes.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. sigmaaldrich.comsemanticscholar.org This is particularly crucial for the palladium-catalyzed cross-coupling reactions often employed in its synthesis, such as the Sonogashira coupling. libretexts.orgwikipedia.orgorganic-chemistry.org

Solvent Effects and Ligand Choice

The choice of solvent can significantly impact the rate, yield, and selectivity of the reaction. lucp.netnih.gov In Sonogashira couplings, a variety of solvents, including polar aprotic solvents like DMF and DMSO, and nonpolar solvents, have been investigated. lucp.net The solvent influences reaction kinetics, selectivity, and catalyst stability. lucp.net For instance, polar solvents can enhance regioselectivity by stabilizing charged intermediates. lucp.net Some modern protocols even utilize "green" solvents or solvent-free conditions using techniques like ball milling. nih.govrsc.org

Temperature and Pressure Optimization

Temperature is a key parameter that influences reaction rates. numberanalytics.commdpi.com While higher temperatures can accelerate the reaction, they can also lead to catalyst deactivation and the formation of by-products. mdpi.comnumberanalytics.com Therefore, finding the optimal temperature is a balance between reaction time and product yield. mdpi.com For instance, in some alkyne syntheses, an optimal temperature of 35°C was found to provide a good compromise. mdpi.com Pressure can also be a factor, particularly in reactions involving gaseous reagents. numberanalytics.com

Catalyst Loading and Reagent Stoichiometry

Optimizing catalyst loading is important for both cost-effectiveness and reaction efficiency. numberanalytics.com While higher catalyst loading can lead to faster reactions and higher yields, minimizing the amount of catalyst is desirable, especially for expensive palladium catalysts. libretexts.orgnih.gov Research has focused on developing highly active catalysts that can be used at very low loadings. libretexts.org

The stoichiometry of the reagents, including the base and any additives, also needs to be carefully controlled. scielo.br In Sonogashira couplings, the base neutralizes the hydrogen halide byproduct. wikipedia.org The relative amounts of the coupling partners can also be adjusted to maximize the conversion of the more valuable reagent.

Mechanistic Insights into the Key Synthetic Transformations

The Sonogashira cross-coupling reaction is a cornerstone for the formation of the C(sp)-C(sp²) bond, a key structural feature in this compound. researchgate.net This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.org While the precise mechanism can be complex and may vary with specific catalysts and conditions, a generally accepted catalytic cycle provides a framework for understanding the transformation. libretexts.org

The Palladium Cycle:

The primary catalytic cycle is driven by the palladium complex. wikipedia.org

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., 4-bromophenyl)diphenylphosphane) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a significant factor, with the general trend being: Aryl Iodide > Aryl Triflate ≥ Aryl Bromide >> Aryl Chloride. libretexts.orgwikipedia.org

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne (e.g., phenylacetylene) is activated. The base deprotonates the alkyne to form a copper acetylide. youtube.com This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C-C bond of the product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

The Copper Cycle:

A secondary cycle involves the copper co-catalyst. wikipedia.org

π-Alkyne Complex Formation: The copper(I) salt interacts with the terminal alkyne, forming a π-alkyne complex. This coordination enhances the acidity of the terminal proton. youtube.com

Deprotonation: The base then removes the acidic proton, leading to the formation of the copper acetylide species, which is the key nucleophile in the transmetalation step of the palladium cycle. youtube.com

Copper-Free Sonogashira Variants:

It is noteworthy that Sonogashira reactions can also proceed without a copper co-catalyst. In these cases, the mechanism is believed to involve a palladium-mediated activation of the alkyne. libretexts.orgwikipedia.org

The introduction of the diphenylphosphinyl group onto the aromatic ring is another critical transformation. This often occurs via a nucleophilic substitution or cross-coupling reaction where a phosphorus-containing nucleophile attacks an electrophilic aryl species.

Tertiary phosphines, such as triphenylphosphine (B44618), are potent nucleophiles due to the polarizability of the phosphorus atom. youtube.com Their nucleophilicity is generally greater than that of corresponding amines. illinois.edu In the context of synthesizing precursors to this compound, a common strategy involves the reaction of a diphenylphosphine nucleophile with an aryl halide.

The mechanism of this C-P bond formation can be viewed through the lens of nucleophilic aromatic substitution (SNAr) or, more commonly in modern synthesis, through palladium-catalyzed cross-coupling reactions. organic-chemistry.org In the latter, the mechanism mirrors the C-C coupling described above, but with a phosphine nucleophile.

Oxidative Addition: An aryl halide adds to a Pd(0) catalyst. organic-chemistry.org

Coordination and Deprotonation: A secondary phosphine oxide, for instance, can be deprotonated by a base to form a more potent phosphide (B1233454) nucleophile.

Transmetalation or Nucleophilic Attack: This phosphide then attacks the palladium(II) center, displacing the halide.

Reductive Elimination: The final step involves reductive elimination to form the C-P bond and regenerate the Pd(0) catalyst. organic-chemistry.org

The reactivity in these phosphinylation processes is influenced by the nature of the phosphine nucleophile. More electron-rich phosphines, like tributylphosphine (B147548), are generally better nucleophiles than more electron-poor ones, such as triphenylphosphine. walisongo.ac.id

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. yale.edu These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating all the atoms of the reactants into the final product. acs.orgrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. nih.gov

In the context of synthesizing this compound, the Sonogashira coupling, while highly effective, does not have a perfect atom economy due to the formation of by-products from the base and the leaving group on the aryl halide. However, its efficiency can be maximized by carefully selecting starting materials and catalytic systems. primescholars.com For instance, using catalytic reagents is inherently superior to using stoichiometric ones from an atom economy perspective. yale.eduacs.org

The development of catalyst- and solvent-free methods for related phosphine syntheses represents a significant step towards achieving higher atom economy. rsc.org

The choice of solvent is a critical factor in the environmental impact of a chemical process. numberanalytics.com Many traditional solvents used in organic synthesis, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are toxic and difficult to dispose of. lucp.netacs.org

Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. yale.edu Research into Sonogashira reactions has explored the use of greener alternatives, such as water, ethanol, and N-hydroxyethylpyrrolidone (HEP). lucp.netacs.org The use of recyclable catalysts, such as those supported on nanoparticles or polymers, also contributes to waste minimization by allowing for easy separation and reuse of the catalyst. nih.govkashanu.ac.irrsc.org Furthermore, reducing solvent volumes by running reactions at higher concentrations can significantly decrease waste. acs.org

The development of sustainable catalytic systems is a key focus in green chemistry. rsc.org For the synthesis of this compound and its precursors, this involves creating catalysts that are:

Highly active and selective: This allows for lower catalyst loadings and reduces the formation of unwanted by-products. libretexts.org

Robust and recyclable: Heterogeneous catalysts, such as palladium nanoparticles supported on materials like MCM-41 or encapsulated in polymers, offer the advantage of easy recovery and reuse, which reduces cost and waste. nih.govkashanu.ac.irrsc.org

Based on abundant and non-toxic metals: While palladium is a highly effective catalyst, research is ongoing to develop systems based on more earth-abundant and less toxic metals. researchgate.net

Operable under mild conditions: Catalysts that function at ambient temperature and pressure reduce energy consumption. wikipedia.orgyale.edu

The use of dual catalytic systems, such as combining gold and photoredox catalysis for C-P cross-coupling, represents an innovative approach to developing more sustainable synthetic methods. rsc.org

Advanced Structural Elucidation and Spectroscopic Investigations of 4 Ethynylphenyl Diphenylphosphane

High-Resolution X-ray Crystallographic Analysis

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (4-Ethynylphenyl)diphenylphosphane, this technique would provide invaluable insights into its molecular and supramolecular structure.

Molecular Conformation and Torsion Angle Analysis

A key aspect of the structural analysis would be the determination of the molecule's conformation, particularly the torsion angles defining the orientation of the phenyl and ethynylphenyl groups relative to the phosphorus atom. These angles are crucial in understanding the steric and electronic environment around the phosphorus center.

Table 3.1.1: Hypothetical Torsion Angles for this compound

| Torsion Angle | Definition | Expected Value (°) |

|---|---|---|

| C1-P-C7-C8 | Phenyl ring 1 rotation | Data not available |

| C1-P-C13-C14 | Phenyl ring 2 rotation | Data not available |

| C7-P-C19-C20 | Ethynylphenyl ring rotation | Data not available |

Note: The atom numbering is hypothetical and would be defined by the crystallographic analysis.

Crystal Packing and Intermolecular Interactions (e.g., C-H···π, π-π stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, one would expect to observe C-H···π interactions, where a hydrogen atom interacts with the electron-rich π-system of a phenyl or ethynyl (B1212043) group, and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a critical role in the stability and physical properties of the solid-state material.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. A thorough crystallographic study would involve screening for different crystalline forms of this compound under various crystallization conditions to investigate its solid-state structural variability.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Probes

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

A suite of two-dimensional (2D) NMR experiments would be essential for the complete assignment of the proton (¹H), carbon (¹³C), and phosphorus (³¹P) NMR spectra of this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the phenyl and ethynylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, helping to establish the connectivity between the different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the solution-state conformation and the through-space proximity of the aromatic rings.

Table 3.2.1: Expected NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Key Correlations (Hypothetical) |

|---|---|---|---|

| ¹H (Phenyl) | Data not available | Multiplet | COSY with other phenyl protons |

| ¹H (Ethynylphenyl) | Data not available | Multiplet | COSY with other ethynylphenyl protons |

| ¹H (Ethynyl) | Data not available | Singlet | HMBC to aromatic carbons |

| ¹³C (Aromatic) | Data not available | - | HSQC with attached protons, HMBC with distant protons |

| ¹³C (Ethynyl) | Data not available | - | HMBC with ethynyl proton and aromatic protons |

Solid-State NMR for Characterization of Bulk Material and Dynamics

Solid-state NMR (ssNMR) would complement the X-ray crystallographic data by providing information about the structure and dynamics of the bulk material. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C and ³¹P spectra of the solid sample. These spectra can reveal the presence of different polymorphs or non-crystalline components and provide insights into molecular motion in the solid state.

Dynamic NMR Studies of Rotational Barriers or Conformational Exchange

No specific studies utilizing dynamic NMR spectroscopy to probe the rotational barriers around the phosphorus-aryl (P-Ar) or ethynyl-phenyl bonds in this compound have been found in the public domain. Such studies would be invaluable for understanding the conformational dynamics and steric-electronic effects within the molecule. In related diphenyl-substituted systems, dynamic NMR has been effectively used to quantify the energy barriers for phenyl ring rotation, which can be influenced by substituent effects and crystal packing forces. However, for this compound, no such experimental data on coalescence temperatures or calculated activation energy barriers (ΔG‡) for rotational processes are available.

Phosphane and Ethynyl Carbon Chemical Shift Anisotropy Investigations

Investigations into the chemical shift anisotropy (CSA) of the phosphane and ethynyl carbon atoms in this compound are not documented in available scientific literature. Solid-state NMR spectroscopy is the primary technique for determining CSA tensors, which provide detailed information about the local electronic environment and symmetry of a nucleus. For phosphane centers, the CSA is particularly sensitive to the nature of the substituents and the P-C bond characteristics. Similarly, the CSA of the sp-hybridized ethynyl carbons would offer insights into the electronic structure of the C≡C triple bond. Without experimental or theoretical data, the principal components of the chemical shift tensors (δ₁₁, δ₂₂, δ₃₃), the span (Ω), and the skew (κ) for the phosphorus and ethynyl carbons of this compound remain unknown.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding

While the synthesis of this compound would undoubtedly involve characterization by vibrational spectroscopy, detailed and publicly accessible FT-IR and Raman spectra with comprehensive peak assignments are not available.

Assignment of Ethynyl (C≡C-H) and Phosphane (P-Ar) Stretching and Bending Modes

A complete and validated assignment of the characteristic vibrational modes for this compound is not present in the surveyed literature. For the ethynyl group, the C≡C stretching vibration is expected to appear in the 2100-2260 cm⁻¹ region, and the ≡C-H stretching vibration should be observable around 3300 cm⁻¹. The phosphane group (P-Ar) would exhibit characteristic stretching and bending modes, but their specific wavenumbers in this molecule are not documented.

Probing Molecular Symmetry and Vibrational Coupling

A formal analysis of the molecular symmetry and the coupling between different vibrational modes in this compound is absent from the literature. Such an analysis, often aided by computational methods like Density Functional Theory (DFT), would provide a deeper understanding of the molecule's structure and the delocalization of vibrational energy.

Resonance Raman Studies for Enhanced Vibrational Mode Detection

There are no reports of resonance Raman studies on this compound. This technique, which involves exciting the molecule with a laser frequency that corresponds to an electronic transition, can selectively enhance the Raman signals of chromophore-associated vibrations. The absence of such studies suggests a lack of detailed investigation into the molecule's electronic transitions and their coupling to vibrational modes.

Electronic Absorption and Emission Spectroscopy

Detailed electronic absorption (UV-Vis) and emission (photoluminescence) data for this compound are not available in the public record. Key photophysical parameters such as the molar absorption coefficients (ε), absorption maxima (λmax), emission maxima (λem), quantum yields (Φ), and excited-state lifetimes (τ) have not been reported. This information would be crucial for evaluating the potential of this compound in optoelectronic applications.

UV-Vis Spectroscopy for Electronic Transitions (π-π, n-π)

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the absorption of ultraviolet or visible light would promote electrons from lower energy molecular orbitals (HOMO or other occupied orbitals) to higher energy unoccupied molecular orbitals (LUMO or other unoccupied orbitals). The spectrum is expected to be characterized by absorptions arising from π-π* and n-π* transitions.

The π-π* transitions are typically intense and arise from the excitation of electrons in the π-bonding orbitals of the aromatic phenyl and ethynyl groups to the corresponding antibonding (π) orbitals. The n-π transitions, which are generally less intense, involve the excitation of non-bonding electrons, specifically the lone pair on the phosphorus atom, to the π* orbitals of the aromatic system.

In similar aromatic phosphine (B1218219) compounds, such as methyldiphenylphosphine, the UV spectrum shows absorptions due to n → π* transitions. mdpi.com For acylphosphine oxide and bisacylphosphine oxide derivatives, which also contain phosphorus bonded to carbonyl chromophores, the maximum absorption wavelengths (λmax) are observed in the range of 365 to 416 nm. nih.gov Given the extended π-conjugation provided by the ethynylphenyl group in this compound, the absorption bands are likely to be red-shifted compared to simple triphenylphosphine (B44618).

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Transition Type | Expected λmax (nm) | Reference |

| This compound | n → π, π → π | ~300 - 400 | Inferred |

| Methyldiphenylphosphine | n → π | 260 | mdpi.com |

| Acylphosphine Oxides | n → π | 365 - 380 | nih.gov |

| Bisacylphosphine Oxides | n → π* | 380 - 416 | nih.gov |

Fluorescence and Phosphorescence Properties (if applicable, for sensing or optoelectronics)

Photoluminescence, encompassing fluorescence and phosphorescence, provides insight into the de-excitation pathways of a molecule from its excited state. Fluorescence is the rapid emission of a photon from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state. jmaterenvironsci.com These properties are highly dependent on the molecular structure and environment.

Organophosphorus compounds, particularly those with extended π-systems, can exhibit interesting luminescent properties. The introduction of a phosphine group can influence the photophysical properties, sometimes leading to aggregation-induced emission (AIE) or room temperature phosphorescence (RTP). researchgate.netresearchgate.net For instance, certain carbazole-phosphine hybrids have been shown to exhibit delayed RTP, with lifetimes extending up to several hundred milliseconds. researchgate.net This effect is attributed to the stabilization of triplet states by the phosphine moiety.

Table 2: Luminescence Properties of Related Phosphine-Containing Molecules

| Compound Class | Luminescence Type | Typical Lifetime | Potential Application | Reference |

| Carbazole-phosphine hybrids | Delayed RTP | 116 - 742 ms | Advanced information, biological and optoelectronic applications | researchgate.net |

| Pyrene-based push-pull dyes | Fluorescence | - | Cellular and tissue imaging | rsc.org |

| Dithienophosphole derivatives | Intramolecular Charge Transfer Fluorescence | - | Optoelectronics | researchgate.net |

Analysis of HOMO-LUMO Gaps and Electronic Structure from Spectroscopic Data

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. numberanalytics.com This gap can be estimated from the onset of the absorption band in the UV-Vis spectrum and can also be calculated using computational methods like Density Functional Theory (DFT).

For phosphine ligands, the HOMO is often associated with the lone pair on the phosphorus atom, while the LUMO is typically a π* orbital of the aromatic substituents. In a computational study of mixed arylalkyl tertiary phosphines, the HOMO-LUMO gap for butyldiphenylphosphine (B1617683) was calculated to be 3.5 eV. mdpi.com The introduction of a second phenyl group had a negligible effect on the gap. mdpi.com In contrast, the gap for tributylphosphine (B147548) was significantly larger at 5.8 eV, highlighting the role of the aromatic system in lowering the LUMO energy. mdpi.com The diphenylphosphane group in a thienopyrazine-based dye was noted to influence molecular planarity and conjugation, which in turn affects the electronic structure. jmaterenvironsci.com

The HOMO-LUMO gap is a key determinant of a molecule's potential in optoelectronic applications. A smaller gap generally corresponds to absorption at longer wavelengths and is often desirable for materials used in organic light-emitting diodes (OLEDs) and solar cells.

Table 3: Calculated HOMO-LUMO Gaps for Representative Phosphine Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method | Reference |

| Butyldiphenylphosphine | - | - | 3.5 | DFT/B3LYP | mdpi.com |

| Dibutylphenylphosphine | - | - | 3.5 | DFT/B3LYP | mdpi.com |

| Tributylphosphine | - | - | 5.8 | DFT/B3LYP | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

XPS and AES are powerful surface-sensitive techniques that provide information about the elemental composition, chemical states, and bonding environments of atoms within the top few nanometers of a material's surface.

Surface Elemental Composition and Oxidation States of Phosphorus

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical (oxidation) states of elements on a sample's surface. caltech.edu In an XPS experiment on this compound, the primary signals would correspond to carbon (C 1s) and phosphorus (P 2p). The binding energy of the P 2p electrons provides direct information about the oxidation state and chemical environment of the phosphorus atom.

For tertiary phosphines like this compound, the phosphorus atom is in a low oxidation state (formally P(III)). The P 2p binding energy is expected to be in the range of 130-132 eV. This is distinct from phosphine oxides or phosphates, where the phosphorus is in a higher oxidation state (P(V)) and exhibits a P 2p binding energy in the range of 133-135 eV. thermofisher.comxpsfitting.com For example, in metal phosphides, the P 2p peak is observed around 128.7 eV, while in surface-oxidized phosphorus species (P-O), the binding energy is higher, around 132.7 eV. researchgate.net

Table 4: Reference P 2p Binding Energies for Various Phosphorus Chemical States

| Chemical State / Compound | P 2p Binding Energy (eV) | Reference |

| Elemental Phosphorus (Red) | ~130.1 | xpsfitting.com |

| Metal Phosphides (e.g., InP, GaP) | 128 - 129 | thermofisher.comresearchgate.net |

| Tertiary Phosphines (R3P) | ~131 - 132 | Inferred |

| Phosphates (PO4³⁻) | ~133 - 134 | thermofisher.comxpsfitting.com |

| P-O Surface Species | ~132.7 | researchgate.net |

Bonding Environments of Phosphorus and Carbon Atoms

High-resolution XPS spectra can provide detailed information about the bonding environments. The C 1s spectrum of this compound would be complex, with several overlapping peaks corresponding to the different types of carbon atoms. The main components would be:

Aromatic C-C/C-H: Carbon atoms within the phenyl rings, typically found around 284.8 eV. thermofisher.com

Ethynyl C≡C: The sp-hybridized carbons of the ethynyl group, expected at a slightly different binding energy due to their unique chemical environment.

C-P: Carbon atoms directly bonded to the phosphorus atom. This peak might be shifted relative to the main aromatic C-C peak.

Adventitious Carbon: A layer of carbon contamination is often present on samples exposed to air, which is typically used for charge correction, with the main C-C component set to 284.8 eV. thermofisher.comyoutube.com

Auger Electron Spectroscopy (AES) complements XPS and is particularly useful for its high spatial resolution. researchgate.net While XPS provides chemical state information, AES can be used to create elemental maps of a surface. The kinetic energy of the Auger electrons is characteristic of the emitting element. For phosphorus, the PKLL Auger signal would be observed. By combining XPS and AES, a comprehensive picture of the surface chemistry of materials incorporating this compound can be obtained.

Chiroptical Properties (if chiral derivatives are considered)

Chirality plays a vital role in many areas of chemistry, particularly in asymmetric catalysis. Chiral phosphine ligands are a cornerstone of this field, as they can create a chiral environment around a metal center, enabling enantioselective transformations. nih.govtcichemicals.com While this compound is itself achiral, chiral derivatives can be envisioned, for example, by introducing stereogenic centers in the phenyl groups or by creating a P-chiral center at the phosphorus atom.

The synthesis of P-chiral phosphines, where the phosphorus atom itself is a stereocenter, has led to the development of highly effective ligands for asymmetric catalysis. nih.govrsc.org These chiral ligands are characterized by their chiroptical properties, which are studied using techniques like Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique fingerprint of a chiral molecule.

For a hypothetical chiral derivative of this compound, the CD spectrum would exhibit characteristic signals (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral environment. The sign and magnitude of these signals would be directly related to the absolute configuration of the stereogenic centers. The development of such chiral derivatives could lead to new ligands with unique steric and electronic properties, potentially offering high enantioselectivity and catalytic activity in a range of chemical reactions. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is highly sensitive to the three-dimensional arrangement of atoms and is extensively used to determine the absolute configuration and conformational features of chiral molecules. libretexts.orgfiveable.me

For a chiral derivative of this compound, the CD spectrum would be expected to exhibit characteristic Cotton effects in the UV region where the aromatic and ethynyl chromophores absorb. The electronic transitions associated with the phenyl and ethynyl groups, which are inherently symmetric and thus CD-silent in the achiral parent compound, become optically active when perturbed by a chiral center. The resulting CD signals provide a unique fingerprint of the molecule's stereochemistry.

The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the chiral center. For instance, in many chiral phosphines, the electronic transitions of the aromatic rings coupled with the phosphorus lone pair and the substituents give rise to distinct CD bands. The π-π* transitions of the phenyl rings, typically observed in the 200-280 nm range, would likely be the most informative region in the CD spectrum. The presence of the ethynyl group introduces further electronic transitions that can be probed.

Detailed Research Findings (Hypothetical)

In the absence of experimental data for a chiral version of this compound, we can predict the nature of the CD spectrum based on studies of structurally related P-chiral phosphines. nih.gov It is anticipated that the enantiomers would show mirror-image CD spectra. For example, the (R)-enantiomer might exhibit a positive Cotton effect at a certain wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.

Modern computational methods, particularly time-dependent density functional theory (TD-DFT), have become invaluable for predicting CD spectra. nih.govphys.org By calculating the theoretical CD spectrum for a specific enantiomer (e.g., the R-form) and comparing it with the experimental spectrum, the absolute configuration of the synthesized compound can be unambiguously assigned. acs.org These calculations would consider the various possible conformations of the molecule to arrive at a Boltzmann-averaged spectrum that accurately reflects the experimental measurement. researchgate.netnih.gov

Interactive Data Table: Predicted CD Maxima for a Chiral this compound Derivative

| Wavelength (nm) | Predicted Molar Ellipticity (θ) for (R)-enantiomer | Predicted Molar Ellipticity (θ) for (S)-enantiomer | Associated Transition |

| ~270 | Positive | Negative | π-π* (Phenyl) |

| ~245 | Negative | Positive | π-π* (Phenyl) |

| ~220 | Positive | Negative | π-π* (Ethynyl) |

Note: This data is illustrative and based on typical values for chiral aryl phosphines. Actual values would need to be determined experimentally and computationally.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. youtube.commgcub.ac.in An ORD spectrum provides information complementary to a CD spectrum and is also used for assigning the absolute configuration of chiral molecules. mgcub.ac.in

The key feature of an ORD spectrum is the Cotton effect, which is the combination of a peak and a trough in the vicinity of an absorption band. The sign of the Cotton effect in an ORD spectrum is directly related to the sign of the corresponding band in the CD spectrum. A plain positive ORD curve shows an increasing positive rotation with decreasing wavelength, while a plain negative curve shows the opposite. mgcub.ac.in

Detailed Research Findings (Hypothetical)

For a chiral derivative of this compound, the ORD spectrum would be expected to display multiple Cotton effects corresponding to the electronic transitions of the aromatic and ethynyl chromophores. The analysis of these Cotton effects would allow for the determination of the absolute configuration.

By comparing the experimental ORD curve with that of known P-chiral phosphine standards or with theoretically calculated ORD spectra, a definitive stereochemical assignment can be made. The relationship between the CD and ORD spectra is described by the Kronig-Kramers transforms, which allow for the theoretical conversion of one spectrum into the other, providing a powerful cross-validation of the experimental data.

Interactive Data Table: Predicted ORD Characteristics for a Chiral this compound Derivative

| Spectral Region | Predicted Observation for (R)-enantiomer | Predicted Observation for (S)-enantiomer |

| Above 300 nm | Plain positive curve | Plain negative curve |

| ~270 nm | Positive Cotton effect (Peak then Trough) | Negative Cotton effect (Trough then Peak) |

| ~245 nm | Negative Cotton effect (Trough then Peak) | Positive Cotton effect (Peak then Trough) |

Note: This data is illustrative and based on the expected relationship between CD and ORD for chiral aryl phosphines.

Reactivity and Chemical Transformations of 4 Ethynylphenyl Diphenylphosphane

Reactions at the Phosphane Moiety

The phosphorus atom in (4-Ethynylphenyl)diphenylphosphane is a tertiary phosphine (B1218219), characterized by a lone pair of electrons that imparts nucleophilic and basic properties. This site readily undergoes oxidation, alkylation, and coordination with various electrophiles.

The phosphorus(III) center of this compound can be easily oxidized to the pentavalent state, most commonly forming phosphine oxides (P=O) or phosphine sulfides (P=S).

The oxidation to (4-Ethynylphenyl)diphenylphosphine oxide is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids, or even atmospheric oxygen under certain conditions. This transformation converts the nucleophilic phosphine into a more stable, polar phosphine oxide. The resulting phosphine oxide is a common compound in its own right, often used in ligand design and as an intermediate in further synthetic transformations. wikipedia.orgorganic-chemistry.orgnih.gov

Similarly, the reaction with elemental sulfur (S₈) or other sulfur-transfer reagents like thiiranes converts the phosphine into (4-Ethynylphenyl)diphenylphosphine sulfide. This reaction is generally fast and efficient, proceeding by the nucleophilic attack of the phosphine on the sulfur atom. mdpi.com The formation of the P=S bond alters the electronic and steric properties of the molecule, which can be useful in tuning the characteristics of ligands or materials.

Table 1: Representative Oxidation Reactions

| Reactant | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) | (4-Ethynylphenyl)diphenylphosphine oxide | P → P=O |

| This compound | Elemental Sulfur (S₈) | (4-Ethynylphenyl)diphenylphosphine sulfide | P → P=S |

The nucleophilic phosphorus atom readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or aryl halides in an alkylation reaction known as quaternization. This process results in the formation of quaternary phosphonium (B103445) salts. nih.govacs.org These salts are ionic compounds that are generally crystalline solids.

The reaction involves the attack of the phosphine's lone pair on the electrophilic carbon of the halide, displacing the halide anion. The properties of the resulting phosphonium salt, such as solubility and reactivity, can be tuned by the choice of the alkylating agent. Phosphonium salts are valuable intermediates in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. nih.gov

Table 2: Representative Quaternization Reactions

| Reactant | Alkylating Agent | Product (Phosphonium Salt) |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | (4-Ethynylphenyl)(methyl)diphenylphosphonium iodide |

| This compound | Benzyl Bromide (BnBr) | Benzyl(4-ethynylphenyl)diphenylphosphonium bromide |

| This compound | Ethyl Bromoacetate (BrCH₂CO₂Et) | (Carboethoxymethyl)(4-ethynylphenyl)diphenylphosphonium bromide |

As a soft Lewis base, the phosphorus atom of this compound can form complexes with various Lewis acids and metal ions. wikipedia.org This is a fundamental reaction of phosphines and is the basis for their widespread use as ligands in homogeneous catalysis. wikipedia.orgmdpi.com

The phosphine can donate its lone pair of electrons to an empty orbital of a metal center, forming a coordinate covalent bond. It can coordinate to a wide variety of transition metals, including palladium, platinum, rhodium, nickel, and cobalt. wikipedia.orgnih.gov The properties of the resulting metal complex, such as its catalytic activity and stability, are influenced by the electronic and steric nature of the phosphine ligand. The presence of the ethynyl (B1212043) group on the phenyl ring allows for the possibility of creating multimetallic systems or functionalized materials where the phosphine moiety is anchored to a metal center. acs.org

Reactions at the Ethynyl Moiety

The terminal alkyne group is a versatile functional group that provides a site for carbon-carbon bond formation and cycloaddition reactions, allowing for the extension of conjugation and the introduction of new functionalities.

The terminal alkyne of this compound is an ideal substrate for the Sonogashira cross-coupling reaction. organic-chemistry.orglibretexts.org This palladium-catalyzed, copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, forming a new carbon-carbon bond. researchgate.netyoutube.comyoutube.com

This reaction is exceptionally useful for extending the π-conjugated system of the molecule. By coupling this compound with various aryl halides, a wide range of extended, rigid, rod-like molecules can be synthesized. These products are of great interest in the fields of molecular electronics, nonlinear optics, and materials science. The phosphine moiety can remain intact during this transformation or can be pre-complexed to another metal center, leading to the formation of complex organometallic structures.

Table 3: Representative Sonogashira Cross-Coupling Reactions

| Reactant | Coupling Partner (Ar-X) | Product | Catalyst System |

|---|---|---|---|

| This compound | Iodobenzene | (4-(Phenylethynyl)phenyl)diphenylphosphane | Pd(PPh₃)₂Cl₂ / CuI / Amine Base |

| This compound | 4-Bromopyridine | Diphenyl(4-(pyridin-4-ylethynyl)phenyl)phosphane | Pd(PPh₃)₂Cl₂ / CuI / Amine Base |

| This compound | 9,10-Dibromoanthracene | Bis((4-(diphenylphosphino)phenyl)ethynyl)anthracene | Pd(PPh₃)₂Cl₂ / CuI / Amine Base |

The ethynyl group serves as an excellent dipolarophile in the Huisgen 1,3-dipolar cycloaddition with organic azides. wikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," known for its high efficiency, selectivity, and mild reaction conditions. researchgate.net

The reaction between the terminal alkyne of this compound and an organic azide (B81097) (R-N₃) leads to the formation of a stable, five-membered 1,2,3-triazole ring. wikipedia.orgnih.gov This provides a powerful method for attaching a wide variety of functional groups (R) to the molecule, including biomolecules, polymers, or fluorescent tags. This "click" functionalization is a key strategy for creating complex, multifunctional molecules for applications in chemical biology and materials science.

Table 4: Representative Huisgen Cycloaddition Reactions

| Reactant | Azide (R-N₃) | Product (1,2,3-Triazole) | Reaction Type |

|---|---|---|---|

| This compound | Benzyl Azide | (4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)diphenylphosphane | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| This compound | Azidoacetic Acid | 2-(4-(4-(Diphenylphosphino)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid | CuAAC |

| This compound | 1-Azido-4-nitrobenzene | Diphenyl(4-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)phenyl)phosphane | CuAAC |

Hydrosilylation and Hydroboration Reactions of the Alkyne

The terminal alkyne of this compound is susceptible to hydrosilylation and hydroboration, which are powerful methods for introducing silicon- and boron-containing vinyl groups, respectively. These reactions typically proceed with high regio- and stereoselectivity, governed by the catalyst and reagents employed.

Hydrosilylation: The addition of a silicon hydride (R₃Si-H) across the triple bond can be catalyzed by various transition metals, such as platinum, rhodium, or ruthenium complexes. The reaction generally yields a mixture of α- and β-isomers, with the β-isomer often being favored. The stereochemistry of the addition is typically syn, leading to the (E)-isomer. For a terminal alkyne like that in this compound, the two possible products of a syn-addition are the (E)-β-vinylsilane and the α-vinylsilane. The regioselectivity is influenced by steric and electronic factors of both the substrate and the silane.

Hydroboration: The hydroboration of terminal alkynes is a well-established method for the synthesis of vinylboronates. The reaction of the alkyne with a borane (B79455) reagent, such as pinacolborane (HBpin) or catecholborane, followed by an oxidative workup, can lead to aldehydes or ketones. Alternatively, the resulting vinylborane (B8500763) can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

The hydroboration of terminal alkynes is highly regioselective. With boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or dicyclohexylborane, the boron atom adds to the terminal carbon (anti-Markovnikov addition) to produce the (E)-vinylborane after syn-addition. tcichemicals.com However, transition metal catalysis can alter this selectivity. For instance, manganese(I) pincer complexes have been shown to catalyze the hydroboration of terminal aryl alkynes with high selectivity for the Z-isomer. acs.org Similarly, titanium and zirconium complexes with amidophosphine–borane ligands catalyze the hydroboration of terminal alkynes to exclusively yield (E)-isomers. nih.govacs.org Phosphine-catalyzed, metal-free approaches have also been developed, achieving Markovnikov hydroboration to yield α-alkenylboronates. researchgate.net

| Reaction | Reagents | Typical Catalyst | Primary Product Type | Key Features |

| Hydrosilylation | R₃Si-H | Pt, Rh, Ru complexes | Vinylsilane | Predominantly syn-addition; regioselectivity varies. |

| Hydroboration | HBpin, 9-BBN | None or Transition Metal (e.g., Ti, Mn) | Vinylboronate | High regio- and stereoselectivity; tunable by catalyst. acs.orgnih.govacs.org |

Addition Reactions (e.g., hydrohalogenation, hydration) to the Triple Bond

The ethynyl group readily undergoes electrophilic addition reactions. The addition of protic acids like hydrogen halides (hydrohalogenation) or water (hydration) across the triple bond follows established mechanistic pathways.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne proceeds according to Markovnikov's rule. The initial addition of HX yields a vinyl halide, with the halogen atom attaching to the more substituted carbon (the internal carbon of the alkyne) and the hydrogen atom adding to the terminal carbon. In the presence of excess HX, a second addition can occur to form a geminal dihalide, with both halogen atoms on the same carbon.

Hydration: The acid-catalyzed hydration of the terminal alkyne also follows Markovnikov's rule. The addition of water in the presence of an acid catalyst (typically sulfuric acid with a mercury(II) salt catalyst) initially forms a vinyl alcohol (enol). This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. For this compound, this would result in the formation of (4-acetylphenyl)diphenylphosphane.

| Reaction | Reagents | Product of First Addition | Product of Second Addition (if applicable) |

| Hydrohalogenation | H-X (X=Cl, Br, I) | (4-(2-halovinyl)phenyl)diphenylphosphane | (4-(2,2-dihaloethyl)phenyl)diphenylphosphane |

| Hydration | H₂O, H₂SO₄, HgSO₄ | (4-(1-hydroxyvinyl)phenyl)diphenylphosphane (enol) | (4-acetylphenyl)diphenylphosphane (keto form) |

Polymerization Reactions of the Ethynyl Group

The ethynyl group serves as a monomer unit for polymerization reactions, leading to the formation of conjugated polymers with potentially interesting electronic and optical properties. The diphenylphosphane moiety can influence the polymerization process and the properties of the resulting polymer.

One method involves transition metal-catalyzed polymerization. For example, rhodium complexes featuring functionalized phosphine ligands have been shown to efficiently catalyze the polymerization of phenylacetylene, a related monomer, to produce high molecular weight, stereoregular poly(phenylacetylene). unizar.es Such catalysts could be applied to polymerize this compound, where the phosphine moiety of one monomer could potentially coordinate to the metal center and influence the catalytic cycle.

Another approach is hydrophosphination polymerization, which is applicable if a secondary phosphine analogue, (4-ethynylphenyl)phenylphosphane, were used. In this process, the P-H bond adds across the alkyne of another monomer in an intermolecular fashion. This has been demonstrated for other phosphines bearing alkyne substituents, leading to polymers with a degree of polymerization up to 60. nih.gov

Furthermore, phosphine-functionalized polymers can be synthesized by first creating a monomer with the desired phosphine group and then polymerizing it. researchgate.netrsc.org This allows for the incorporation of the this compound unit into various polymer backbones, tailoring the final material's properties.

Tandem or Sequential Reactions Involving Both Functionalities

The dual presence of a phosphine and an alkyne in this compound opens avenues for tandem or sequential reactions, where both groups participate in a orchestrated manner to build molecular complexity. This can be achieved through either selective, stepwise reactions (orthogonal functionalization) or integrated cascade processes.

Orthogonal Reactivity and Selective Functionalization

The phosphine and alkyne groups exhibit distinct reactivities, allowing for their selective modification. The phosphorus atom can be selectively oxidized (e.g., with H₂O₂ to the phosphine oxide), sulfurized (with S₈), or quaternized with alkyl halides without affecting the alkyne. Conversely, many reactions of the alkyne, such as Sonogashira coupling or click chemistry (cycloaddition with azides), can be performed while leaving the phosphine group intact, provided that a copper-free protocol is used for the click reaction to avoid side reactions at the phosphine. This orthogonal reactivity allows for the stepwise construction of complex molecules, where one functional group is modified first, followed by a reaction at the second, unreacted site.

Cascades or Domino Reactions Integrating Phosphane and Alkyne Chemistry

Cascade or domino reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. uwindsor.ca In this compound, the phosphine can act as a nucleophilic catalyst or as a ligand for a metal catalyst, initiating a transformation that involves the alkyne group.

Phosphine-Catalyzed Cascades: Tertiary phosphines are known to act as nucleophilic catalysts that add to activated alkynes, generating zwitterionic intermediates which can then react with other species in the reaction mixture. rsc.org For a molecule like this compound, the phosphine could, in an intermolecular fashion, catalyze the reaction of another molecule's alkyne, leading to oligomers or specific cyclized products.

Metal-Catalyzed Cascades: The phosphine group can act as an internal ligand, coordinating to a metal center and directing its reactivity towards the tethered alkyne group. Gold and palladium catalysis, enabled by bifunctional phosphine ligands, are prominent examples. rsc.orgnih.gov For instance, a gold(I) catalyst could be coordinated by the phosphine moiety, activating the alkyne towards nucleophilic attack in an intramolecular cyclization or participating in a more complex cascade. Such strategies have been used to synthesize various heterocyclic structures. rsc.org The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can be part of a cascade, and phosphine ligands are known to modulate the reactivity of the cobalt catalysts used. uwindsor.ca

Supramolecular Chemistry and Self-Assembly of this compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. This compound is an excellent building block for supramolecular assembly due to its multiple interaction sites.

The diphenylphosphane group is a soft Lewis base, making it an ideal ligand for coordinating to a wide range of soft metal ions, particularly late transition metals like palladium(II), platinum(II), silver(I), and gold(I). tcichemicals.comresearchgate.net This coordination is a powerful and directional driving force for self-assembly. By reacting this compound with metal salts, a variety of discrete metallosupramolecular architectures (e.g., metallamacrocycles) or infinite coordination polymers can be formed. rsc.orgrsc.org

The aromatic rings (both the phenyl groups on the phosphorus and the ethynylphenyl backbone) can engage in π-π stacking interactions, which can help to organize the molecules in the solid state or in solution. Furthermore, the terminal alkyne C-H bond is weakly acidic and can act as a hydrogen bond donor, interacting with suitable acceptors.

When coordinated to gold(I), alkynyl phosphine complexes are known to form supramolecular structures driven by aurophilic (Au···Au) interactions, in addition to π-stacking and hydrogen bonds. researchgate.net The combination of strong, directional metal-phosphine coordination with weaker, non-directional forces like π-stacking and hydrogen bonding allows for the rational design of complex, multi-dimensional supramolecular networks. mdpi.comacs.org These assemblies have potential applications in catalysis, materials science, and sensor technology.

Hydrogen Bonding Networks Involving the Terminal Alkyne Hydrogen

The acidic proton of the terminal ethynyl group in this compound is a key player in the formation of hydrogen-bonded networks. While direct studies on the self-association of this compound via this hydrogen are not extensively documented in publicly available literature, the behavior of analogous ethynyl-substituted aromatic compounds provides a strong basis for understanding its potential. For instance, in related systems, the C(sp)-H bond can act as a hydrogen bond donor, interacting with suitable acceptors such as the oxygen or nitrogen atoms of other molecules. The strength and geometry of these hydrogen bonds are influenced by the electronic nature of the substituents on the aromatic ring and the steric environment around the alkyne.

In the context of phosphine derivatives, the phosphorus atom itself, or more commonly, oxidized phosphine oxides (P=O), can act as potent hydrogen bond acceptors. While research specifically detailing the hydrogen bonding of this compound is limited, studies on similar phosphine oxide derivatives with hydroxyl groups have demonstrated the formation of classic O-H···O=P hydrogen bonds bohrium.com. This suggests that in the presence of suitable acceptor molecules, the terminal alkyne of this compound could engage in hydrogen bonding, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The specifics of such networks, including bond distances and angles, would be highly dependent on the co-crystallizing partner.

Aromatic Stacking Interactions and Self-Aggregation

The phenyl groups attached to the phosphorus atom, as well as the ethynylphenyl backbone of this compound, provide extensive surface area for aromatic stacking interactions. These π-π interactions are a significant driving force for self-aggregation and the organization of molecules in the solid state. The mode of stacking, whether face-to-face or edge-to-face, is governed by a delicate balance of electrostatic and dispersion forces.

Studies on various aromatic compounds have shown that π-stacking interactions play a crucial role in determining their crystal packing researchgate.netrsc.orgrsc.org. The interplay between different stacking motifs can lead to the formation of complex, well-defined structures. For this compound, it is conceivable that both intramolecular stacking between its own phenyl rings and intermolecular stacking leading to aggregation could occur. The presence of the ethynyl group can also influence these interactions, potentially leading to unique packing arrangements that are not observed in simple triphenylphosphine (B44618). The specific distances and orientations of these stacking interactions in the solid state would require detailed crystallographic analysis.

Co-crystallization Studies and Host-Guest Chemistry

The ability of this compound to engage in both hydrogen bonding and aromatic stacking makes it an excellent candidate for co-crystallization and host-guest chemistry. lead-sciences.com Co-crystallization involves the formation of a crystalline solid that contains two or more different molecules in a stoichiometric ratio. This technique can be used to modify the physical properties of a compound or to create novel supramolecular assemblies. nih.govmdpi.com

While specific co-crystallization studies involving this compound as a primary component are not readily found in the literature, the principles of host-guest chemistry suggest its potential. youtube.com The phosphorus center can be utilized for coordination with metal ions, and the aromatic and alkynyl functionalities offer sites for non-covalent interactions with guest molecules. For example, porous coordination polymers incorporating phosphine ligands have been shown to exhibit tunable host-guest properties. nih.gov By modifying the phosphine ligand, for instance through oxidation or coordination, the nature of the pores and the strength of the interactions with guest molecules can be finely controlled. This highlights the potential of this compound and its derivatives in the design of functional materials for applications such as gas storage and separation.

Mechanistic Investigations of Novel Transformations

Understanding the detailed pathways of chemical reactions is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. For a molecule with multiple reactive sites like this compound, mechanistic studies are essential to control its transformations.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving this compound, such as its participation in addition reactions at the alkyne or nucleophilic reactions at the phosphorus atom, determining the reaction order, rate constants, and activation parameters would offer deep insights into the reaction mechanism.

While specific kinetic data for reactions of this compound is scarce in the public domain, kinetic investigations of similar reactions, for example, the reaction of triphenylphosphine with dialkyl acetylenedicarboxylates, have been reported. researchgate.net These studies often employ techniques like UV-vis spectrophotometry to monitor the concentration of reactants and products over time. The data obtained can be used to propose a rate law and to identify the rate-determining step of the reaction. For this compound, kinetic studies could elucidate how the electronic and steric properties of the ethynylphenyl group influence the nucleophilicity of the phosphorus atom compared to simpler triarylphosphines.

| Reaction Type | Reactants | Solvent | Rate Constant (k) | Order of Reaction |

| Hypothetical Addition | This compound + Electrophile | Dichloromethane | Data not available | Data not available |

| Hypothetical Nucleophilic Substitution | This compound + Alkyl Halide | Acetonitrile | Data not available | Data not available |

Note: This table is presented as a template for the type of data that would be obtained from kinetic studies. Currently, specific experimental data for this compound is not available in the searched literature.

Isotope Labeling Experiments to Elucidate Reaction Pathways

Isotope labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the position of the labeled atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

For this compound, isotope labeling could be employed in several ways. For instance, to study the mechanism of reactions involving the terminal alkyne, a deuterated analogue, (4-ethynyl-d₁-phenyl)diphenylphosphane, could be synthesized. The position of the deuterium (B1214612) atom in the final product would reveal whether the C-D bond is broken and how the ethynyl group is transformed. Similarly, labeling one of the phenyl rings with ¹³C could help in understanding rearrangement reactions or intermolecular transfer processes. While no specific isotope labeling studies involving this compound have been found in the reviewed literature, this methodology remains a critical tool for detailed mechanistic analysis in organophosphorus chemistry.

| Labeled Compound | Reaction Under Investigation | Isotopic Label | Expected Outcome/Information Gained |

| (4-Ethynyl-d₁-phenyl)diphenylphosphane | Addition to the alkyne | Deuterium (²H) | Elucidation of the regioselectivity and stereoselectivity of the addition. |

| (4-Ethynylphenyl)di(phenyl-¹³C₆)phosphane | Phosphine-catalyzed reactions | Carbon-13 (¹³C) | Tracking the integrity of the P-C bonds and identifying any scrambling or exchange processes. |

Note: This table illustrates the potential applications of isotope labeling for studying the reactivity of this compound. Specific experimental results are not currently available in the public domain.

Coordination Chemistry and Ligand Design Principles for 4 Ethynylphenyl Diphenylphosphane

Ligand Properties and Coordination Modes

(4-Ethynylphenyl)diphenylphosphane is a tertiary phosphine (B1218219) ligand distinguished by the presence of an ethynyl (B1212043) group on one of its phenyl rings. This structural feature imparts unique electronic and steric characteristics that influence its coordination behavior with transition metals.

Electronic Properties (σ-Donation, π-Acceptance) and Tolman Electronic Parameter Analogs

The electronic nature of a phosphine ligand, which is its ability to donate or accept electron density to or from a metal center, is a critical factor in determining the stability and reactivity of the resulting metal complex. This is often quantified by the Tolman Electronic Parameter (TEP). wikipedia.org The TEP is determined experimentally by measuring the A1 C-O vibrational stretching frequency (ν(CO)) in a nickel complex, [LNi(CO)3], using infrared spectroscopy. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal leads to greater π-backbonding to the CO ligands, weakening the C-O bond. wikipedia.org

The development of computational methods, including machine learning models, has provided a means to predict TEP values with high accuracy, offering a valuable tool for ligand design. chemrxiv.org These models utilize descriptors based on the ligand's connectivity to calculate the expected CO vibrational frequency. chemrxiv.org

Table 1: Tolman Electronic Parameters for Selected Phosphine Ligands

| Ligand | ν(CO) cm⁻¹ |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| PF₃ | 2110.9 |

This table presents a selection of TEP values for common phosphine ligands for comparative purposes.

Steric Properties (Cone Angle, Buried Volume) and Their Influence on Coordination

The steric bulk of a phosphine ligand plays a crucial role in its coordination chemistry, influencing the coordination number of the metal center, the geometry of the complex, and the reactivity of the metal. Two key parameters used to quantify the steric hindrance of a phosphine ligand are the Tolman cone angle and the percent buried volume (%Vbur).

The Tolman cone angle is a measure of the solid angle occupied by the ligand at a defined distance from the metal center. nih.gov While a precise experimentally determined cone angle for this compound is not available, a study on the structurally similar (4-Ethenylphenyl)diphenylphosphine selenide (B1212193) reported a calculated effective cone angle of 165°. nih.govnih.gov Given the linear nature of the ethynyl group compared to the vinyl group, the cone angle for this compound is expected to be very similar.

The percent buried volume (%Vbur) provides a more comprehensive measure of the steric bulk of a ligand by calculating the volume occupied by the ligand within a sphere around the metal center. researchgate.net For bulky ligands, %Vbur can be a more accurate descriptor of steric hindrance than the cone angle. cityu.edu.hk For instance, bulky m-terphenylphosphine ligands have been shown to have %Vbur values ranging from 41.5% to 45.4% in cis-[IrCl(CO)2(L)] complexes. csic.es The steric profile of this compound, with its relatively large cone angle, suggests that it can be used to stabilize low-coordinate metal complexes and influence the regioselectivity of catalytic reactions.

Table 2: Comparison of Steric Parameters for Selected Phosphine Ligands

| Ligand | Cone Angle (°) |

|---|---|

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

| (4-Ethenylphenyl)diphenylphosphine selenide | 165 |

This table provides a comparison of the cone angles of common phosphine ligands.

Monodentate vs. Bridging Coordination Modes with Transition Metals

This compound typically acts as a monodentate ligand, coordinating to a single metal center through its phosphorus atom. However, the presence of the terminal ethynyl group introduces the possibility of a bridging coordination mode, where the ligand can span two metal centers. This can occur through the phosphorus atom binding to one metal and the ethynyl π-system coordinating to a second metal.

The coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal, the other ligands present in the coordination sphere, and the reaction conditions. For example, with metals that have a high affinity for alkynes, such as late transition metals, the formation of bridged complexes is more likely. The concentration of the ligand and metal can also play a role; higher concentrations may favor the formation of dimeric or polymeric structures with bridging ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard methods in organometallic chemistry. These typically involve the reaction of the phosphine ligand with a suitable metal precursor.

Platinum, Palladium, Gold, and Silver Complexes

Complexes of this compound with platinum, palladium, gold, and silver are of interest for their potential applications in catalysis and materials science.

Platinum Complexes: The synthesis of platinum(II) complexes can be achieved by reacting a platinum(II) precursor, such as [PtCl2(cod)] (cod = 1,5-cyclooctadiene), with the phosphine ligand. researchgate.net The reaction of cis-[Pt(dppe)Cl2] with terminal alkynes has been used to prepare platinum ethynyl complexes. nih.gov A similar approach could be employed for the synthesis of platinum complexes of this compound. These complexes are typically characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹⁵Pt) and X-ray crystallography.

Palladium Complexes: Palladium(II) complexes can be synthesized from palladium(II) precursors like [PdCl2(MeCN)2] or [Pd(allyl)Cl]2. mdpi.combldpharm.com The resulting complexes are often used as catalysts in cross-coupling reactions. rsc.org The coordination of the phosphine to the palladium center can be confirmed by a downfield shift in the ³¹P NMR spectrum. mdpi.com

Gold Complexes: Gold(I) complexes are readily prepared by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the phosphine ligand. nih.gov The resulting complexes can exhibit interesting photophysical properties. rsc.org Dinuclear gold complexes with bridging phosphine ligands have also been synthesized and show potential in dual-gold catalysis. mdpi.com

Silver Complexes: Silver(I) complexes can be prepared by reacting a silver(I) salt, such as AgBF4 or AgOTf, with the phosphine ligand. nih.govmdpi.com The coordination geometry around the silver center can vary from linear to tetrahedral depending on the stoichiometry and the nature of the other ligands present.

Rhodium, Ruthenium, and Iridium Complexes

The synthesis of rhodium, ruthenium, and iridium complexes with this compound can lead to compounds with interesting catalytic and photophysical properties.

Rhodium Complexes: Rhodium(I) complexes can be synthesized from dimeric precursors like [RhCl(cod)]2. csic.es The reaction of diphenyl(phenylacetenyl)phosphine with rhodium(III) porphyrin complexes has been studied, demonstrating that the phosphine can displace other ligands to form stable complexes. nih.gov The resulting rhodium complexes can be active catalysts for various organic transformations. rsc.org

Ruthenium Complexes: Ruthenium(II) complexes are typically synthesized from ruthenium(II) precursors such as [{Ru(η⁶-arene)Cl2}2]. nih.gov These complexes have been investigated for their cytotoxic activity. nih.govnih.gov The coordination of phosphine ligands to ruthenium can lead to the formation of both neutral and cationic complexes. nih.gov

Iridium Complexes: Iridium(III) complexes with phosphine ligands have been developed as phosphorescent materials for organic light-emitting diodes (OLEDs). nih.gov The synthesis often involves the reaction of a cyclometalated iridium(III) dimer with the phosphine ligand. csic.es The electronic properties of the phosphine ligand can be used to tune the emission color and efficiency of the iridium complex. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Triphenylphosphine (B44618) | PPh₃ |

| Tri-tert-butylphosphine | P(t-Bu)₃ |

| Trimethylphosphine | PMe₃ |

| Triphenylphosphite | P(OPh)₃ |

| Phosphorus trifluoride | PF₃ |

| Tricyclohexylphosphine | PCy₃ |

| (4-Ethenylphenyl)diphenylphosphine selenide | - |

| cis-dichlorobis(triphenylphosphine)platinum(II) | cis-[PtCl₂(PPh₃)₂] |

| Tetrakis(triphenylphosphine)palladium(0) | [Pd(PPh₃)₄] |

| Chloro(triphenylphosphine)gold(I) | [AuCl(PPh₃)] |

| Tetrakis(triphenylphosphine)silver(I) nitrate | [Ag(PPh₃)₄]NO₃ |

| Chlorobis(triphenylphosphine)rhodium(I) | [RhCl(PPh₃)₂] |

| Dichlorotris(triphenylphosphine)ruthenium(II) | [RuCl₂(PPh₃)₃] |

| mer-trichlorotris(triphenylphosphine)iridium(III) | mer-[IrCl₃(PPh₃)₃] |

| [1,5-Cyclooctadiene]dichloroplatinum(II) | [PtCl₂(cod)] |